molecular formula C22H22ClKN6O B590088 Losartan Isomer Impurity, Potassium Salt CAS No. 860644-28-6

Losartan Isomer Impurity, Potassium Salt

Cat. No. B590088
CAS RN: 860644-28-6
M. Wt: 465.032
InChI Key: WBEUZWUCMDLLLJ-OKYQSVLFSA-N
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Description

Losartan Isomer Impurity, Potassium Salt is a Losartan impurity . It is also known as 2-Butyl-5-chloro-1- [ [2’- (2H-tetrazol-5-yl) [1,1’-biphenyl]-4-yl]methyl]-1H-imidaz . It belongs to the Losartan API Family and is used in antihypertensive research .


Molecular Structure Analysis

The molecular formula of Losartan Isomer Impurity, Potassium Salt is C22H22ClKN6O . Its molecular weight is 461.0 . Further structural analysis would require more specific data or computational chemistry methods.


Physical And Chemical Properties Analysis

Losartan Isomer Impurity, Potassium Salt is an off-white to pale yellow solid . More specific physical and chemical properties were not found in the search results.

Mechanism of Action

Target of Action

Losartan Isomer Impurity, Potassium Salt, also known as DTXSID90857944, is an impurity of Losartan . Losartan primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor plays a crucial role in the Renin-Angiotensin System (RAS), which is involved in the control of blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Losartan is the Renin-Angiotensin System (RAS) . By blocking the AT1 receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II . This leads to vasodilation, a decrease in total peripheral resistance, and a reduction in blood pressure .

Pharmacokinetics

Losartan, the parent compound, is known to be well-absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite . The metabolite is primarily excreted in the urine

Result of Action

The primary result of Losartan’s action is a reduction in blood pressure . By blocking the AT1 receptor, Losartan inhibits the effects of Angiotensin II, leading to vasodilation and a decrease in total peripheral resistance . This can help in the management of hypertension and may also have beneficial effects in conditions such as heart failure .

Action Environment

The action of Losartan Isomer Impurity, Potassium Salt, like most drugs, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the drug . .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Losartan Isomer Impurity, Potassium Salt . It is also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

There are ongoing investigations related to Losartan and its impurities . These investigations are focused on ensuring patient safety and improving manufacturing processes . Future research may continue to focus on these areas.

properties

IUPAC Name

potassium;[2-butyl-5-chloro-1-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1/i9D,10D,11D,12D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEUZWUCMDLLLJ-OKYQSVLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2Cl)C[O-])CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClKN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857944
Record name Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Losartan Isomer Impurity, Potassium Salt

CAS RN

860644-28-6
Record name Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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